Quinoline, 4-hydrazinyl-8-methoxy-
Description
Quinoline, 4-hydrazinyl-8-methoxy- (C₁₀H₁₀N₃O), is a substituted quinoline derivative featuring a hydrazinyl group at the 4-position and a methoxy group at the 8-position. This compound is synthesized via nucleophilic substitution reactions of 4-chloroquinoline precursors with hydrazine, followed by methoxylation at the 8-position. Its structure is confirmed by elemental analysis, IR spectroscopy (νNH ~3446 cm⁻¹, νC=N ~1577 cm⁻¹), and ¹H-NMR (characteristic aromatic proton signals between δ 7.3–8.7 ppm) .
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(8-methoxyquinolin-4-yl)hydrazine |
InChI |
InChI=1S/C10H11N3O/c1-14-9-4-2-3-7-8(13-11)5-6-12-10(7)9/h2-6H,11H2,1H3,(H,12,13) |
InChI Key |
ITOQFRYFITVFLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(C=CN=C21)NN |
Origin of Product |
United States |
Preparation Methods
Methoxylation of 8-Hydroxyquinoline
The 8-methoxy group is introduced via alkylation of 8-hydroxyquinoline. A common method involves:
-
Reagents : Methyl iodide or dimethyl sulfate in alkaline media (e.g., K₂CO₃ or NaOH).
-
Conditions : Reflux in acetone or ethanol (60–80°C, 6–12 hours).
Example :
8-Hydroxyquinoline (1.0 eq) reacts with methyl iodide (1.2 eq) in acetone with K₂CO₃ (2.0 eq) under reflux to yield 8-methoxyquinoline. The product is purified via recrystallization from methanol.
Introduction of the Hydrazinyl Group at C-4
Hydrazine incorporation is achieved through nucleophilic substitution or diazotization:
Direct Hydrazination
-
Reagents : Hydrazine hydrate (3.0 eq) in ethanol or THF.
-
Conditions : Reflux (80°C, 8–24 hours) under nitrogen.
Mechanism :
4-Chloro-8-methoxyquinoline undergoes nucleophilic substitution with hydrazine hydrate, replacing the chloro group with hydrazine. The reaction is monitored by TLC (hexane:acetone, 6:4).
Diazonium Coupling
-
Reagents : NaNO₂, HCl, and hydrazine.
-
Conditions : 0–5°C, followed by gradual warming to room temperature.
Example :
4-Amino-8-methoxyquinoline is diazotized with NaNO₂/HCl, then treated with hydrazine to form the hydrazinyl derivative.
Advanced Catalytic Methods
Palladium-Catalyzed Dehydrogenation
A patent-derived method uses palladium black for dehydrogenation:
-
Catalyst : Pd/C or Pd black (5–10 mol%).
-
Hydrogen Acceptor : Maleic acid or nitrobenzene.
-
Conditions : Reflux in aqueous acetone (50%, 10 hours).
Procedure :
4-Keto-1,2,3,4-tetrahydro-8-methoxyquinoline is heated with Pd black and maleic acid. The product is isolated via acid-base extraction and recrystallized from methanol.
Silica-Supported Ferric Chloride (SilFeC) Catalysis
A solvent-free approach enhances eco-efficiency:
Steps :
-
8-Methoxyquinoline is chlorinated at C-4 using PCl₅.
-
The 4-chloro intermediate reacts with hydrazine hydrate over SilFeC.
Comparative Analysis of Methods
| Method | Reagents/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Direct Hydrazination | Hydrazine hydrate, ethanol, reflux | 50–65% | Simple, one-step | Long reaction time |
| Palladium Dehydrogenation | Pd black, maleic acid, aqueous acetone | 60–70% | High purity, scalable | Costly catalyst |
| SilFeC Catalysis | Silica-FeCl₃, solvent-free, 70°C | 55–65% | Eco-friendly, rapid | Moderate yields |
| Diazonium Coupling | NaNO₂, HCl, hydrazine | 40–55% | Applicable to amino precursors | Low-temperature sensitivity |
Structural Characterization and Validation
Synthesized 4-hydrazinyl-8-methoxyquinoline is validated using:
Challenges and Optimization Strategies
Byproduct Formation
Hydrazine Stability
-
Issue : Hydrazine degrades under prolonged heating.
-
Solution : Stepwise addition of hydrazine hydrate and inert atmosphere.
Emerging Techniques
Microwave-Assisted Synthesis
Flow Chemistry
Industrial Scalability Considerations
| Factor | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst Recovery | Manual filtration | Centrifugal separation |
| Solvent Use | Ethanol (500 mL/kg product) | Recyclable THF (200 mL/kg) |
| Reaction Time | 12–24 hours | 3–6 hours (flow systems) |
Chemical Reactions Analysis
Types of Reactions
Quinoline, 4-hydrazinyl-8-methoxy- undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can undergo reduction reactions to form hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
Azo and Azoxy Derivatives: Formed through oxidation reactions.
Hydrazine Derivatives: Resulting from reduction reactions.
Substituted Quinoline Derivatives: Produced through various substitution reactions.
Scientific Research Applications
Quinoline, 4-hydrazinyl-8-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimalarial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinoline, 4-hydrazinyl-8-methoxy- involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes, such as kinases and proteases, which play crucial roles in cellular processes.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Hydrazinyl Substituents
GPQF-8Q1 (4-[(2E)-2-Benzylidenehydrazinyl]-7-chloroquinoline)
- Substituents : 7-chloro, 4-benzylidenehydrazinyl.
- Synthesis: Reacting 7-chloro-4-hydrazinylquinoline with benzaldehyde in ethanol at room temperature (24 h).
- Yield : 52%; M.P. : 220–224°C.
- Key Spectral Data : ¹H-NMR (DMSO-d₆) δ 8.44 ppm (H13), IR νC=N at 1577 cm⁻¹.
GPQF-8Q2 (7-Chloro-4-[(2E)-2-(4-Chlorobenzylidene)hydrazinyl]quinoline)
- Substituents : 7-chloro, 4-(4-chlorobenzylidene)hydrazinyl.
- Synthesis: Reflux in ethanol/acetic acid (80°C, 3 h).
- Yield : 75%; M.P. : 320–324°C.
- Key Spectral Data : IR νC=N at 1612 cm⁻¹; ¹H-NMR δ 8.75 ppm (H13, H2).
- Comparison : The electron-withdrawing 4-chloro substituent on the benzylidene group enhances thermal stability (higher M.P.) but may reduce nucleophilicity compared to the 8-methoxy derivative .
Analogues with Methoxy Substituents
4-Amino-2-(4-Chlorophenyl)-3-(4-Methoxyphenyl)quinoline (4k)
- Substituents: 4-amino, 2-(4-chlorophenyl), 3-(4-methoxyphenyl).
- Synthesis : Pd-catalyzed cross-coupling in DMF.
- M.P. : 223–225°C.
- Comparison: The 4-amino group (vs.
8-Methoxy-4-hydroxyquinoline (Sigma-Aldrich)
- Substituents : 4-hydroxy, 8-methoxy.
- Key Data: Molecular formula C₁₀H₉NO₂; SMILES: [nH]1c2c(cc1=O)cccc2OC.
- Comparison : The 4-hydroxy group increases hydrogen-bonding capacity, contrasting with the hydrazinyl group’s nucleophilic reactivity. This structural difference impacts applications in metal chelation versus derivatization .
Pharmacologically Relevant Analogues
Chloroquine (4-Amino-7-Chloroquinoline)
- Substituents: 7-chloro, 4-amino.
- Key Feature : Piperazine ring in side chain.
- Comparison: The 4-amino group in chloroquine is critical for antimalarial activity via heme polymerization inhibition. The hydrazinyl group in the target compound may mimic this interaction but requires validation .
Azo-Iminoquinoline Derivatives (Compounds 154–155)
- Substituents : Azo-imine linkages.
- Activity: Antioxidant and anti-inflammatory (IC₅₀ comparable to standard quinolines).
Comparative Data Table
| Compound Name | Substituents | Synthesis Conditions | Yield (%) | M.P. (°C) | Notable Activity |
|---|---|---|---|---|---|
| Quinoline, 4-hydrazinyl-8-methoxy- | 4-hydrazinyl, 8-methoxy | Hydrazine substitution | N/A | N/A | Pending pharmacological data |
| GPQF-8Q1 | 4-benzylidenehydrazinyl, 7-chloro | RT, ethanol, 24 h | 52 | 220–224 | Antimicrobial potential |
| GPQF-8Q2 | 4-(4-Cl-benzylidene), 7-chloro | Reflux (80°C, 3 h) | 75 | 320–324 | High thermal stability |
| 4k | 4-amino, 3-(4-methoxyphenyl) | Pd-catalyzed coupling | N/A | 223–225 | Antimicrobial |
| Chloroquine | 4-amino, 7-chloro | Piperazine side-chain synthesis | N/A | N/A | Antimalarial |
Key Findings and Implications
- Synthetic Flexibility : The hydrazinyl group at the 4-position allows diverse derivatization (e.g., benzylidene formation), though reaction conditions (solvent, temperature) significantly impact yields .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 4-hydrazinyl-8-methoxyquinoline?
The synthesis typically involves multi-step reactions starting with functionalized quinoline intermediates. For example, hydrazine introduction can be achieved by treating halogenated or azido precursors (e.g., 4-azido-6-methoxyquinoline) with hydrazine hydrate under reflux in polar solvents like ethanol or methanol . Key intermediates, such as triazole-linked derivatives, may also be generated via click chemistry (e.g., azide-alkyne cycloaddition) . Purification often involves recrystallization or column chromatography to isolate the hydrazinyl product.
Q. How is 4-hydrazinyl-8-methoxyquinoline characterized structurally?
Advanced spectroscopic techniques are critical:
- NMR : H and C NMR confirm substitution patterns (e.g., methoxy at C8, hydrazinyl at C4) and rule out tautomeric forms.
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves spatial conformation and hydrogen-bonding interactions in solid-state structures . Discrepancies in spectral data (e.g., unexpected splitting in NMR) may require computational validation (DFT calculations) .
Q. What preliminary biological screening assays are recommended for this compound?
Standard assays include:
- Antimicrobial Activity : Broth microdilution to determine MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme Inhibition : Fluorescence-based assays for kinases or topoisomerases, given quinoline’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the hydrazinyl group introduction?
Systematic parameter testing is required:
- Solvent : Polar aprotic solvents (DMF, DMSO) may improve hydrazine solubility but require strict temperature control to avoid side reactions .
- Catalysts : Transition metals (e.g., Cu(I) for azide-alkyne cycloaddition) can accelerate hydrazine coupling but may introduce impurities .
- Stoichiometry : Excess hydrazine hydrate (2–3 equivalents) ensures complete substitution, monitored by TLC or HPLC .
Q. How do researchers address contradictions in spectroscopic data during structural confirmation?
Case example: If NMR reveals unexpected peaks, consider:
- Tautomerism : Hydrazinyl groups may adopt keto-enol tautomers, altering chemical shifts. Variable-temperature NMR or deuterium exchange experiments can clarify .
- Residual Solvents : DMSO-d or methanol-d peaks may overlap with analyte signals; use alternative solvents (CDCl) .
- Dynamic Processes : Rotameric equilibria in hydrazine derivatives can split signals; DFT simulations predict dominant conformers .
Q. What strategies are used to establish structure-activity relationships (SAR) for 4-hydrazinyl-8-methoxyquinoline derivatives?
SAR studies involve:
- Functional Group Variation : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or halogen) to assess impact on bioactivity .
- Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds between hydrazine and enzyme active sites) .
- Metabolic Stability : Liver microsome assays evaluate susceptibility to oxidative deamination of the hydrazine moiety .
Q. How can researchers resolve conflicting bioactivity data across different assay models?
Contradictions (e.g., high in vitro but low in vivo efficacy) may arise from:
- Solubility Issues : Use co-solvents (DMSO/PEG) or nanoformulations to improve bioavailability .
- Metabolite Interference : LC-MS/MS identifies active metabolites; compare parent compound vs. metabolite activity .
- Cell Line Heterogeneity : Validate findings across multiple cell lines (e.g., A549, HepG2) and primary cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
